molecular formula C16H23NO4 B115522 (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 156130-68-6

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No. B115522
CAS RN: 156130-68-6
M. Wt: 293.36 g/mol
InChI Key: AIFKBFKJMQTYAM-CYBMUJFWSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The compound you mentioned seems to be a Boc-protected amino acid derivative, which means it has an amino group protected by a Boc group .


Synthesis Analysis

The Boc group can be introduced to the amino group of an amino acid derivative through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used in the synthesis of Boc-amino acids .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3). In the compound you mentioned, this Boc group would be bonded to the nitrogen atom of an amino group .


Chemical Reactions Analysis

The main chemical reaction involving the Boc group is its removal or deprotection. This can be achieved under mild acidic conditions . For example, treatment with trifluoroacetic acid (TFA) can remove the Boc group, leaving behind the free amino group .

Mechanism of Action

The mechanism of Boc deprotection involves protonation of the carbonyl group of the Boc group, followed by loss of the tert-butyl cation and formation of a carbamic acid. This carbamic acid then undergoes decarboxylation to give the free amine .

Safety and Hazards

Boc-protected amino acid derivatives can cause skin and eye irritation. They may also be harmful if swallowed . Always handle these compounds with appropriate safety measures, including wearing protective gloves and eye/face protection .

Future Directions

The use of Boc-protected amino acid derivatives is widespread in the field of peptide synthesis. Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new peptide-based drugs .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKBFKJMQTYAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426874
Record name (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

CAS RN

156130-68-6
Record name (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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